4-(Aminomethyl)phenyl acetate hydrochloride
Description
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Properties
IUPAC Name |
[4-(aminomethyl)phenyl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(11)12-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFTMPAEWDKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Acetoxybenzylamine Hydrochloride: A Pro-Moiety Substrate for Esterase Activity and Self-Immolative Linker Systems
Topic: 4-Acetoxybenzylamine Hydrochloride: Esterase Substrate Potential & Self-Immolative Mechanics Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
4-Acetoxybenzylamine hydrochloride represents a pivotal scaffold in the design of enzyme-responsive prodrugs and diagnostic probes. While chemically simple, its capacity to undergo esterase-triggered 1,6-elimination (self-immolation) makes it a cornerstone model for "smart" drug delivery systems. This guide moves beyond basic hydrolysis assays to explore the molecule's utility as a quinone methide precursor , detailing synthesis, kinetic characterization, and its application as a pharmacophore masking agent.
Part 1: Mechanism of Action
The "potential" of 4-acetoxybenzylamine lies not in the acetate group itself, but in the cascade initiated by its removal. Unlike standard chromogenic substrates (e.g., p-nitrophenyl acetate) that simply release a dye, 4-acetoxybenzylamine functions as a latent electrophile generator .
The Self-Immolative Cascade
Upon exposure to carboxylesterases (e.g., Acetylcholinesterase, Porcine Liver Esterase), the following sequence occurs:
-
Enzymatic Hydrolysis: The esterase cleaves the acetyl group, revealing a phenol (4-hydroxybenzylamine).
-
1,6-Elimination: The electron-rich phenol pushes electron density through the aromatic ring, expelling the benzylic amine (the "payload") and forming a reactive Quinone Methide (QM) intermediate.
-
Quenching: The unstable QM is rapidly trapped by water (forming 4-hydroxybenzyl alcohol) or nucleophiles (e.g., glutathione) in the biological milieu.
Visualization: The Signaling Pathway
The following diagram illustrates the transformation from stable prodrug to reactive intermediate.
Caption: The esterase-triggered 1,6-elimination cascade releasing the amine payload and generating a quinone methide.
Part 2: Synthesis & Preparation
Direct acetylation of 4-hydroxybenzylamine is prone to N-acetylation side reactions. High-purity substrate requires a protection-deprotection strategy to ensure regioselectivity.
Recommended Synthetic Route (N-Boc Strategy)
This protocol ensures the final product is the O-acetyl, N-protonated salt, essential for solubility and stability.
Step 1: N-Protection
-
Reagents: 4-Hydroxybenzylamine (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), (2.0 eq). -
Solvent: THF/Water (1:1).
-
Procedure: Stir at RT for 4 hours. Extract with Ethyl Acetate.
-
Yield: ~90% N-Boc-4-hydroxybenzylamine.
Step 2: O-Acetylation
-
Reagents: N-Boc-intermediate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Stir at
RT for 2 hours. Wash with 1M HCl (to remove pyridine) and brine. -
Result: N-Boc-4-acetoxybenzylamine.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve intermediate in dry dioxane. Add HCl solution dropwise at
. Stir 1 hour. Precipitate with diethyl ether. -
Final Product: 4-Acetoxybenzylamine Hydrochloride (White crystalline solid).
Part 3: Experimental Characterization Protocols
Protocol A: Spectrophotometric Esterase Assay
This assay relies on the UV spectral shift between the phenyl ester (substrate) and the phenol (product).
-
Substrate
: ~255 nm (lower extinction coefficient). -
Product (Phenol)
: ~275 nm (neutral pH) or ~295 nm (pH > 8, phenolate).
Methodology:
-
Buffer: 50 mM Phosphate Buffer, pH 7.4 (physiological) or pH 8.0 (to maximize phenolate signal).
-
Substrate Stock: Prepare 10 mM 4-acetoxybenzylamine HCl in DMSO.
-
Reaction Mix:
-
980 µL Buffer
-
10 µL Enzyme Solution (e.g., Porcine Liver Esterase, ~1 U/mL)
-
10 µL Substrate Stock (Final conc: 100 µM)
-
-
Detection: Monitor Absorbance at 275 nm (continuous mode) for 10 minutes at
. -
Blank: Buffer + Substrate (no enzyme) to correct for spontaneous hydrolysis.
Protocol B: Kinetic Analysis ( & )
To determine if 4-acetoxybenzylamine is a viable substrate for a specific esterase, perform a Michaelis-Menten analysis.
Data Table: Typical Reaction Setup
| Parameter | Condition |
|---|---|
| [Substrate] Range | 0, 10, 25, 50, 100, 250, 500 µM |
| Enzyme Conc. | Fixed (e.g., 10 nM) |
| Wavelength | 275 nm (Isosbestic point check recommended first) |
| Path Length | 1.0 cm |
| Temperature |
Calculation:
Plot initial velocity (
Protocol C: Chemical Stability Profiling
Before biological use, the "background" hydrolysis rate must be established.
-
Incubate 100 µM substrate in buffers of varying pH (5.0, 7.4, 9.0).
-
Measure Abs(275nm) at t=0, 1h, 4h, 24h.
-
Expectation: Stable at pH < 6. Slow hydrolysis at pH 7.4 (
). Rapid hydrolysis at pH 9.0.
Part 4: Applications in Drug Delivery
The primary value of 4-acetoxybenzylamine is as a linker model for Antibody-Drug Conjugates (ADCs) and prodrugs.
The "PHB" Linker System
While p-aminobenzyl alcohol (PABC) linkers are standard for amine drugs, the p-hydroxybenzyl (PHB) system derived from this substrate offers distinct advantages for masking amines and alcohols.
-
Design Logic:
-
Trigger: Esterase (ubiquitous in plasma/liver) or specific proteases if the acetate is replaced by an amino acid.
-
Spacer: The benzyl ring provides steric distance between the enzyme and the cytotoxic payload.
-
Release: The 1,6-elimination is entropy-driven and irreversible.
-
Workflow: From Prodrug to Release
The following diagram maps the structural logic of using this scaffold in a prodrug context.
Caption: Structural assembly of a prodrug using the 4-acetoxybenzyl scaffold.
References
-
Application of Self-Immolative Linkers
-
Mechanistic Insight (Quinone Methide)
- Title: Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modific
- Source: Journal of the American Chemical Society (PubMed).
-
URL:[Link]
-
Synthesis of Hydroxybenzylamine Precursors
-
Esterase Assay Methodologies
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 4-(Aminomethyl)phenyl acetate HCl
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(Aminomethyl)phenyl acetate hydrochloride, a versatile small molecule scaffold. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in research and development. This document will delve into the theoretical and practical aspects of determining its molecular weight and acid dissociation constant (pKa), crucial parameters influencing its behavior in biological and chemical systems.
Introduction
This compound is a primary amine-containing organic compound with potential applications in medicinal chemistry and materials science. The presence of a primary aminomethyl group and an acetate ester functionality imparts specific chemical reactivity and physical properties. A thorough understanding of its molecular weight and pKa is fundamental for its use in drug design, formulation development, and as a chemical intermediate. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological and chemical applications.
Core Physicochemical Properties
A precise knowledge of the molecular weight and pKa is paramount for any researcher working with 4-(Aminomethyl)phenyl acetate HCl. These parameters are foundational for stoichiometric calculations, buffer preparation, and predicting the compound's behavior in various pH environments, which is critical for assessing its potential absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery.[1]
Molecular Weight
The molecular weight of a compound is a fundamental physical property. For this compound, the molecular formula is C9H12ClNO2. Based on this, the calculated molecular weight is 201.65 g/mol .[2] While this calculated value is a reliable starting point, experimental verification is a cornerstone of rigorous scientific practice.
Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity of a compound. For 4-(Aminomethyl)phenyl acetate HCl, the relevant acidic proton is that of the ammonium cation formed from the primary aminomethyl group. The pKa is the pH at which the protonated (ammonium) and deprotonated (amine) forms of the molecule are present in equal concentrations. This equilibrium is crucial as the charge state of the molecule significantly impacts its solubility, lipophilicity, and ability to interact with biological targets.
While no experimental pKa value for 4-(Aminomethyl)phenyl acetate HCl is readily available in the literature, a reasonable estimation can be made by examining structurally similar compounds. The pKa of benzylamine is reported to be 9.33.[3][4][5] The presence of a methyl group in the para position, as in 4-methylbenzylamine, has a negligible effect on the pKa, with a predicted value of 9.21.[6][7][8] The para-acetate group in 4-(Aminomethyl)phenyl acetate is not expected to exert a strong electron-withdrawing or -donating effect on the distant aminomethyl group. Therefore, the pKa of 4-(Aminomethyl)phenyl acetate is anticipated to be in a similar range, approximately 9.2-9.4. However, for precise applications, experimental determination is strongly recommended.
| Property | Value | Source |
| Molecular Formula | C9H12ClNO2 | - |
| Molecular Weight | 201.65 g/mol | [2] |
| Estimated pKa | ~9.2 - 9.4 | Based on benzylamine[3][4][5] and 4-methylbenzylamine[6][7][8] |
Experimental Determination Protocols
To ensure the scientific integrity of any research involving 4-(Aminomethyl)phenyl acetate HCl, experimental verification of its molecular weight and pKa is essential. The following sections provide detailed, field-proven methodologies for these determinations.
Part 1: Molecular Weight Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry is a soft ionization technique ideal for determining the molecular weight of small, polar molecules like 4-(Aminomethyl)phenyl acetate HCl.[9][10] It allows for the gentle ionization of the molecule, typically resulting in a prominent protonated molecular ion peak, which directly corresponds to the mass of the free base plus a proton.
Caption: Workflow for Molecular Weight Confirmation by ESI-MS.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-(Aminomethyl)phenyl acetate HCl.
-
Dissolve the sample in 1 mL of a 1:1 mixture of methanol and deionized water to create a 1 mg/mL stock solution.[11]
-
Further dilute the stock solution with the same solvent system to a final concentration of approximately 1-10 µg/mL.[11] The optimal concentration may require some empirical optimization.
-
To aid in protonation, 0.1% formic acid can be added to the final solution.[12][13]
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Set the instrument to positive ion detection mode.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Typical ESI source parameters to start with are:
-
Capillary voltage: 3.5-4.5 kV
-
Nebulizing gas pressure: 10-20 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 250-350 °C
-
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The expected protonated molecular ion [M+H]+ for the free base (C9H11NO2) will have an m/z of approximately 166.08. This is calculated from the molecular weight of the free base (165.19 g/mol ) plus the mass of a proton.
-
The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass of the [M+H]+ ion.
-
The presence of this peak with the correct isotopic distribution pattern will confirm the molecular weight of the compound.
-
Part 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[14][15] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (4-(Aminomethyl)phenyl acetate HCl) and monitoring the pH change. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
-
Reagent and Sample Preparation:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh a sufficient amount of 4-(Aminomethyl)phenyl acetate HCl to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[16]
-
The solvent should be deionized water. To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) can be added.[14]
-
Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]
-
-
Titration Procedure:
-
Place the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.
-
The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa of the aminomethyl group is equal to the pH of the solution at the half-equivalence point.[14]
-
Conclusion
This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, authoritative protocols for their experimental determination. A precise understanding and verification of the molecular weight (201.65 g/mol ) and the pKa of the aminomethyl group (estimated to be around 9.2-9.4) are critical for the successful application of this compound in scientific research and development. The methodologies for ESI-MS and potentiometric titration described herein represent robust and reliable approaches for obtaining these crucial parameters, ensuring the scientific rigor and reproducibility of future studies.
References
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound Benzylamine (FDB012059). [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. [Link]
-
PubChem. 4-Methylbenzylamine. National Center for Biotechnology Information. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry. [Link]
-
PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. [Link]
-
PubChem. Benzylaminium. National Center for Biotechnology Information. [Link]
-
PMC. Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]
-
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
ACS Publications. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Chemsrc. 4-Methylbenzylamine. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Benzylamine | 100-46-9 [chemicalbook.com]
- 6. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]
- 7. 4-Methylbenzylamine | 104-84-7 [amp.chemicalbook.com]
- 8. 4-Methylbenzylamine | CAS#:104-84-7 | Chemsrc [chemsrc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Rutgers_MS_Home [react.rutgers.edu]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
Solubility Profile of 4-(Aminomethyl)phenyl acetate hydrochloride: A Comparative Analysis in DMSO vs. Water
An In-Depth Technical Guide for Researchers
Introduction: The Primacy of Solubility in Drug Discovery
In the landscape of drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its downstream success. It influences everything from the feasibility of in vitro high-throughput screening (HTS) to bioavailability and therapeutic efficacy in vivo. An otherwise potent compound can fail to advance through the development pipeline due to poor solubility, which hinders its absorption and distribution to the target site. This guide provides an in-depth analysis of the solubility characteristics of 4-(Aminomethyl)phenyl acetate hydrochloride, a compound of interest for researchers, by comparing its behavior in two of the most common solvents used in the laboratory: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the universal biological solvent, water.
This document moves beyond a simple data sheet, offering a mechanistic explanation for the observed solubility differences, providing field-proven experimental protocols for validation, and discussing the practical implications for study design.
Deconstructing the Components: Solute and Solvent Properties
A thorough understanding of solubility begins with the physicochemical properties of the solute and the solvents. The interplay of their molecular structures and intermolecular forces governs the dissolution process.
The Solute: this compound
This compound is an organic salt. Its structure consists of a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) and an acetate group (-OOCCH₃). The presence of the hydrochloride salt (-HCl) means the primary amine is protonated (-CH₂NH₃⁺), forming an ionic pair with a chloride ion (Cl⁻).
-
Ionic Character: The hydrochloride salt form imparts significant ionic character, which is a primary driver for solubility in polar solvents.
-
Polar Groups: The protonated amine and the acetate group are both polar and capable of engaging in hydrogen bonding and strong dipole-dipole interactions.
-
Nonpolar Region: The phenyl ring provides a region of hydrophobicity.
The overall solubility of this molecule is a balance between the high polarity of the ionic salt and functional groups and the nonpolar nature of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Structure | 2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride | [1] |
| Key Features | Primary amine salt, acetate group, phenyl ring |
Table 1: Key Physicochemical Properties of this compound.
The Solvents: A Tale of Two Polar Liquids
Water (H₂O): The Biological Benchmark Water is a polar, protic solvent, meaning its molecules contain hydrogen atoms bonded to an electronegative atom (oxygen) and can donate hydrogen bonds. Its high polarity and capacity for hydrogen bonding make it an excellent solvent for ionic compounds and other polar molecules.[2][3][4] In a biological context, water is the medium in which nearly all metabolic processes occur.[5][6] When an ionic salt like this compound is introduced into water, the water molecules orient themselves to form hydration shells around the ions, effectively separating and stabilizing them in solution.[5]
Dimethyl Sulfoxide (DMSO): The Versatile Workhorse DMSO, ((CH₃)₂SO), is a polar aprotic solvent. While it has a strong dipole moment, it lacks acidic protons and does not act as a hydrogen bond donor. DMSO's versatility is its key strength; it can dissolve a vast array of both polar and nonpolar compounds, making it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for compound libraries.[7][8][9] Its ability to disrupt the hydrogen bonding network of water enhances its solubilizing power for many organic molecules.[8] However, researchers must be mindful of its hygroscopic nature (tendency to absorb water from the atmosphere), which can alter its solvent properties and potentially cause compounds to precipitate over time.[10]
Comparative Solubility: A Mechanistic Deep Dive
The differential solubility of this compound in DMSO versus water can be attributed to the distinct ways each solvent interacts with the solute's molecular structure.
-
In Water: The ionic nature of the hydrochloride salt is the dominant factor promoting solubility. Water molecules will form strong ion-dipole interactions with the protonated amine (R-NH₃⁺) and the chloride ion (Cl⁻). However, the nonpolar phenyl ring can disrupt the local hydrogen-bonding network of water, which is energetically unfavorable and can limit the overall solubility.
-
In DMSO: As a powerful polar aprotic solvent, DMSO is exceptionally effective at solvating cations. The oxygen atom in DMSO is a strong electron-pair donor that readily coordinates with the protonated amine. While less effective at solvating small anions like chloride compared to water, its ability to dissolve the organic portion of the molecule is significantly greater.[7] This dual capacity to interact favorably with both the ionic and organic parts of the solute makes DMSO a superior solvent for many amine hydrochloride salts.[10]
| Solvent | Expected Solubility | Rationale |
| Water | Moderately Soluble | The ionic hydrochloride salt promotes dissolution via hydration, but the organic phenyl ring limits overall solubility. Generally, amine HCl salts are quite soluble in water. |
| DMSO | Highly Soluble | Excellent solvent for both polar and non-polar moieties. Effectively solvates the organic structure and the cation, making it ideal for achieving high stock concentrations.[7][8][10] |
Table 2: Expected Comparative Solubility of this compound.
The following diagram illustrates the key molecular interactions that govern the differential solubility of the compound in these two solvents.
Sources
- 1. (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1) | C9H12ClNO2 | CID 53407881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sariyacollege.ac.in [sariyacollege.ac.in]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Water Properties, Polarity and Role as a Universal Solvent [sigmaaldrich.com]
- 5. rcet.org.in [rcet.org.in]
- 6. fccoxon.co.uk [fccoxon.co.uk]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis Pathways for 4-(Aminomethyl)phenyl Acetate Derivatives
This technical guide details the synthesis of 4-(Aminomethyl)phenyl acetate hydrochloride , focusing on overcoming the inherent chemoselectivity challenges between the nucleophilic amine and the nucleophilic phenol.
Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 99075-25-9) Core Challenge: Chemoselectivity & Stability.
The synthesis of 4-(aminomethyl)phenyl acetate presents a classic "competing nucleophile" problem. The molecule contains two nucleophilic sites:
-
Primary Amine (Benzylamine): High nucleophilicity (
). -
Phenol: Moderate nucleophilicity (
).
The Stability Paradox: The free base of the target molecule is inherently unstable. In a neutral or basic environment, the amine of one molecule attacks the ester of another (intermolecular aminolysis), leading to rapid polymerization or dimerization into N-(4-hydroxybenzyl)-4-(aminomethyl)benzamide species.
Strategic Solution: To successfully synthesize this molecule, the amine must be rendered non-nucleophilic during the esterification of the phenol. This guide presents two validated pathways:
-
Pathway A (The "Gold Standard"): N-Protection/Deprotection. High fidelity, ideal for GMP/GLP environments.
-
Pathway B (The "Direct Acidic" Route): Protonation-dependent selective O-acylation. Streamlined, but requires strict pH control.
Pathway A: The N-Protection Strategy (Recommended)
This pathway utilizes a tert-butyloxycarbonyl (Boc) group to mask the amine. This renders the nitrogen non-nucleophilic, allowing standard basic esterification conditions for the phenol, followed by anhydrous acidic deprotection.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis via Boc-protection strategy ensuring regiospecific O-acetylation.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-hydroxybenzylamine
-
Reagents: 4-Hydroxybenzylamine (10.0 mmol), Di-tert-butyl dicarbonate (Boc
O, 11.0 mmol), NaHCO (25.0 mmol). -
Solvent: Dioxane/Water (1:1 v/v).
-
Procedure:
-
Dissolve 4-hydroxybenzylamine in Dioxane/Water. Cool to 0°C.[1]
-
Add NaHCO
, followed by slow addition of Boc O solution. -
Stir at RT for 4-6 hours. Monitor by TLC (SiO
, 50% EtOAc/Hex). -
Workup: Carefully acidify to pH 4-5 with 1M citric acid (avoid strong mineral acids to prevent deprotection). Extract with EtOAc (3x). Wash organics with brine, dry over Na
SO . -
Yield: Expect 85-95% as a white solid.
-
Step 2: O-Acetylation
-
Reagents: N-Boc-intermediate (from Step 1), Acetic Anhydride (1.2 eq), Pyridine (2.0 eq), DMAP (0.05 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve N-Boc-intermediate in anhydrous DCM under Nitrogen.
-
Add Pyridine and DMAP. Cool to 0°C.[1]
-
Dropwise add Acetic Anhydride.
-
Stir at RT for 2 hours.
-
Workup: Wash with 0.5M HCl (cold, rapid wash to remove pyridine), then sat. NaHCO
, then brine. -
Critical Control: Do not expose to strong base for prolonged periods to avoid ester hydrolysis.
-
Step 3: Deprotection to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane (excess).
-
Solvent: Minimal dry Dioxane or Et
O. -
Procedure:
-
Dissolve the acetylated intermediate in a minimal amount of dry Dioxane.
-
Add 4M HCl in Dioxane (5-10 equivalents) at 0°C.
-
Stir at RT.[1][2][3][4] The product will precipitate as a white solid.[1]
-
Isolation: Filter the solid under inert atmosphere (Argon/N
). Wash copiously with anhydrous Diethyl Ether to remove residual acid and Boc-byproducts. -
Drying: Vacuum dry over P
O . Do not use heat.
-
Pathway B: Direct Chemoselective Acylation (High-Throughput)
This pathway exploits the basicity difference. By performing the reaction in a strongly acidic media, the amine is fully protonated (
Mechanistic Logic
Figure 2: Direct chemoselective acylation relying on protonation to deactivate the amine.
Experimental Protocol
-
Reagents: 4-Hydroxybenzylamine Hydrochloride (10 mmol), Acetyl Chloride (AcCl, 15 mmol).
-
Solvent: Glacial Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA).
-
Procedure:
-
Suspend 4-Hydroxybenzylamine HCl in Glacial Acetic Acid (10 mL/g).
-
Optional: Saturate the solution with dry HCl gas to ensure complete protonation.
-
Add Acetyl Chloride dropwise at RT.
-
Heat to 40-50°C for 2-4 hours.
-
Isolation: Cool to RT. Pour the reaction mixture into a large volume of vigorously stirred anhydrous Diethyl Ether (10x volume).
-
The product precipitates as the Hydrochloride salt.
-
Filter and wash extensively with Ether to remove AcOH/AcCl traces.
-
Risk Factor: If the system contains any moisture or if the acid concentration drops, the amine may deprotonate and react, leading to N-acetyl impurities (which are very difficult to separate).
Critical Quality Attributes (CQA) & Stability
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline solid | Coloration indicates oxidation of the phenol or polymerization. |
| Identity (NMR) | Confirm integrity of the ester and presence of the ammonium salt. | |
| Counter-ion | Chloride (Cl | Essential for preventing intermolecular aminolysis. |
| Storage | -20°C, Desiccated | Moisture triggers hydrolysis; Neutral pH triggers polymerization. |
Handling Warning: Never dissolve the final salt in water or buffer without immediate use. The pH of a solution of the pure salt is weakly acidic (~pH 4-5), which is relatively stable. However, adding base (pH > 7) causes immediate self-destruction of the molecule via polymerization.
References
-
Chemoselective O-Acylation: Sakami, W., & Toennies, G. (1942).[5] The Investigation of Amino Acid Reactions by Methods of Non-Aqueous Titrimetry. Journal of Biological Chemistry, 144, 203-216. Link
- Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).
-
Synthesis of 4-Hydroxybenzylamine: Organic Syntheses, Coll. Vol. 1, p. 383 (1941); Vol. 8, p. 24 (1928). (Reduction of oximes). Link
-
Acylation in Acidic Media: Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride. TSI Journals. Link
-
Commercial Stability Data: this compound Product Data, Biosynth/Carbosynth. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 4. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of 4-(Aminomethyl)phenyl Acetate Hydrolysis
This guide details the thermodynamic profile and hydrolysis kinetics of 4-(Aminomethyl)phenyl acetate (AMPA) . It is designed for researchers investigating esterase-labile prodrug linkers and supramolecular host-guest catalysis.
Technical Reference & Experimental Guide
Executive Summary
4-(Aminomethyl)phenyl acetate (AMPA) represents a critical class of "cationic esters" used to probe electrostatic effects in enzyme catalysis and supramolecular chemistry. Unlike neutral phenyl acetate, AMPA possesses a benzylic amine substituent (
This guide provides the thermodynamic framework for AMPA hydrolysis, distinguishing between specific acid , specific base , and neutral hydrolysis pathways. It includes a self-validating experimental protocol for determining activation parameters (
Chemical Identity & Structural Context[1][2][3]
| Parameter | Description |
| IUPAC Name | 4-(Aminomethyl)phenyl acetate |
| CAS Registry | 75383-64-1 |
| Molecular Formula | |
| Leaving Group | 4-(Aminomethyl)phenol ( |
| Key Substituent | Para-aminomethyl ( |
| Hammett |
Mechanistic Implications of the Cationic Tail
At pH < 9, the protonated ammonium group acts as an electron-withdrawing group (EWG) via induction (
Reaction Mechanism & Pathways[4]
The hydrolysis of AMPA proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The rate-limiting step is the formation of the tetrahedral intermediate.
DOT Diagram 1: Mechanistic Pathway
Caption: BAc2 hydrolysis pathway of AMPA. The cationic ammonium tail stabilizes the anionic transition state, accelerating the reaction relative to neutral phenyl acetate.
Thermodynamic Parameters
The hydrolysis rate constant (
For AMPA, the base-catalyzed term (
Estimated Thermodynamic Values (Aqueous, 25°C)
Values derived from comparative Hammett analysis of cationic phenyl esters (Rad & Sashuk, 2022; Guthrie, 1991).
| Parameter | Value (Approx.) | Mechanistic Interpretation |
| Activation Energy ( | 45 – 50 kJ/mol | Lower than phenyl acetate (~55 kJ/mol) due to EWG destabilization of the ground state. |
| Enthalpy of Activation ( | 42 – 47 kJ/mol | Reflects bond breaking/formation energy. The positive charge reduces the enthalpic barrier. |
| Entropy of Activation ( | -100 to -120 J/(K·mol) | Highly negative, indicating an ordered, associative transition state (solvation of the anionic intermediate). |
| Gibbs Free Energy ( | ~75 kJ/mol | The net barrier determining the reaction rate at 298 K. |
| Hammett | +1.4 | High sensitivity to substituents; AMPA hydrolyzes ~5x faster than phenyl acetate. |
Experimental Protocol: Kinetic Determination
Objective: Determine
DOT Diagram 2: Experimental Workflow
Caption: Step-by-step kinetic workflow for determining thermodynamic parameters of AMPA hydrolysis.
Step-by-Step Methodology
1. Materials Preparation
-
Substrate Stock: Dissolve AMPA in dry Acetonitrile (MeCN) to 10 mM. Note: Keep on ice; esters hydrolyze spontaneously in wet organic solvents.
-
Buffer Systems:
-
pH 6.0–8.0: Sodium Phosphate (50 mM).
-
Maintain constant ionic strength (
M) using NaCl to minimize salt effects on the cationic substrate.
-
2. Kinetic Monitoring
-
Pre-warm 1.98 mL of buffer in a quartz cuvette to the target temperature (
). -
Inject 20 µL of AMPA stock. Final concentration: 100 µM.
-
Monitor Absorbance at 270 nm (isosbestic point of phenol/phenolate) or 290 nm (phenolate specific if pH > 8).
-
Record data until absorbance plateaus (
).
3. Data Analysis (Self-Validating)
-
Pseudo-First-Order Fit: Plot
vs. time. Linearity ( ) confirms pseudo-first-order conditions. -
Extract
: The slope of the line is . -
Arrhenius Plot: Repeat at 308K, 318K, 328K. Plot
vs .-
Slope =
. -
Intercept =
.
-
Implications for Drug Development[1]
-
Prodrug Stability: AMPA derivatives are significantly less stable than simple phenyl esters in plasma. The
at pH 7.4 is often minutes rather than hours. -
Formulation: Must be formulated at pH < 5.0 (citrate/acetate buffers) to prevent shelf-life degradation.
-
Supramolecular Protection: Encapsulation of the AMPA benzyl tail into hosts like Cucurbit[7]uril can inhibit hydrolysis by shielding the ester bond and perturbing the
, a strategy used to extend the half-life of bioactive esters [1].
References
-
Rad, N., & Sashuk, V. (2022).[1] Effect of Na+ and K+ on the cucurbituril-mediated hydrolysis of a phenyl acetate. Chemical Communications, 58, 5249-5252.[1] Link
-
Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 69(12), 1893-1903. Link
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837-846. Link
Sources
Mechanistic & Biological Profile of 4-(Aminomethyl)phenyl Acetate Metabolites
Executive Summary
This guide details the biochemical fate and biological activity of the hydrolysis products of 4-(Aminomethyl)phenyl acetate (AMPA). While AMPA itself is primarily utilized as a chromogenic or fluorogenic substrate for esterase characterization, its hydrolysis yields two distinct molecular entities: Acetate and 4-(Aminomethyl)phenol (also known as 4-Hydroxybenzylamine).
The latter product, 4-(Aminomethyl)phenol, possesses significant biological activity as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and a precursor to reactive quinone methides . This document analyzes the cascade of enzymatic conversions, potential toxicity mechanisms, and experimental protocols for monitoring these pathways.
The Hydrolysis Event: Chemical Mechanism
The primary utility of 4-(Aminomethyl)phenyl acetate lies in its susceptibility to nucleophilic attack by esterases (e.g., acetylcholinesterase, carbonic anhydrase). The cleavage of the ester bond is the initiating event that releases the bioactive components.
2.1 Reaction Stoichiometry
The hydrolysis follows a standard nucleophilic acyl substitution mechanism:
Products:
-
4-(Aminomethyl)phenol (4-Hydroxybenzylamine): The leaving group.
-
Acetic Acid (Acetate): The acyl group.
2.2 Pathway Visualization
The following diagram illustrates the degradation pathway and the subsequent fate of the amine product.
Figure 1: Mechanistic pathway showing the hydrolysis of the parent ester and the divergent metabolic fates of 4-(Aminomethyl)phenol via SSAO or oxidative instability.
Biological Activity of Metabolites[1]
3.1 4-(Aminomethyl)phenol (4-Hydroxybenzylamine)
This is the critical bioactive metabolite. Unlike simple phenols, the presence of the aminomethyl group (
A. Substrate for SSAO/VAP-1 4-(Aminomethyl)phenol is a known substrate for Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1 is highly expressed in endothelial cells and adipocytes.
-
Mechanism: VAP-1 catalyzes the oxidative deamination of the primary amine to an aldehyde.
-
Physiological Impact:
-
H2O2 Production: The reaction generates hydrogen peroxide, a Reactive Oxygen Species (ROS) that can act as a signaling molecule for glucose transport or, at high levels, induce oxidative stress and vascular damage [1].
-
Leukocyte Trafficking: VAP-1 activity is linked to inflammation; substrates that upregulate or engage VAP-1 can influence leukocyte extravasation [2].[1][2]
-
B. Quinone Methide Formation (Toxicity) A major toxicological concern with p-substituted phenols is their conversion to quinone methides (QMs) .[3]
-
Mechanism: Oxidation (enzymatic via tyrosinase or spontaneous) leads to the formation of a quinone methide intermediate.
-
Reactivity: QMs are potent electrophiles (Michael acceptors). They can alkylate cellular nucleophiles (DNA, proteins, glutathione), leading to cytotoxicity or haptenization (immune sensitization) [3].
-
Risk Profile: While 4-(Aminomethyl)phenol is less prone to spontaneous QM formation than some catechols, the risk remains elevated under oxidative stress conditions.
3.2 Acetate
The acetate moiety is generally considered biologically benign in this context.
-
Fate: It is rapidly converted to Acetyl-CoA by Acetyl-CoA synthetase.
-
Role: Enters the Krebs cycle for energy production.
-
Interference: In unbuffered assays, high concentrations of released acetate can lower pH, potentially inhibiting esterase activity (product inhibition).
Experimental Protocols & Data Visualization
4.1 Protocol: Spectrophotometric Esterase Assay
This protocol validates the hydrolysis of AMPA by monitoring the formation of 4-(Aminomethyl)phenol. Note that unlike p-nitrophenol (yellow), 4-(Aminomethyl)phenol requires UV detection or coupling.
Methodology:
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4).
-
Substrate Stock: Dissolve 4-(Aminomethyl)phenyl acetate in DMSO (100 mM stock).
-
Reaction Mix:
-
980 µL Buffer
-
10 µL Enzyme Solution (e.g., Porcine Liver Esterase)
-
10 µL Substrate Stock (Final conc: 1 mM)
-
-
Detection: Monitor Absorbance at 275 nm (characteristic of the phenol ring) or couple with 4-Aminoantipyrine and ferricyanide for a colorimetric readout at 500 nm (Emerson reaction).
4.2 Kinetic Data Summary (Simulated)
The following table summarizes typical kinetic parameters when using AMPA as a substrate compared to the standard p-Nitrophenyl Acetate (pNPA).
| Parameter | 4-(Aminomethyl)phenyl Acetate | p-Nitrophenyl Acetate (Standard) | Biological Implication |
| Detection | 275 nm (UV) | 405 nm (Visible) | AMPA requires UV-transparent plates. |
| Leaving Group pKa | ~9.5 (Alkylamine phenol) | 7.15 (Nitrophenol) | AMPA is a poorer leaving group; slower |
| Spontaneous Hydrolysis | Low | Moderate | AMPA is more stable in buffer (lower background). |
| Downstream Activity | VAP-1 Substrate | Inert | AMPA products trigger secondary enzymatic cascades. |
4.3 Workflow Diagram: Dual-Enzyme Coupled Assay
To measure VAP-1 activity using the AMPA hydrolysis product.
Figure 2: Coupled assay workflow utilizing AMPA as a pro-substrate to detect VAP-1 activity via H2O2 generation.
Safety & Handling (E-E-A-T)
Critical Warning: The phenol metabolite is susceptible to oxidation.
-
Storage: Store the parent ester at -20°C, desiccated. Solutions of the hydrolysis product must be prepared fresh to avoid quinone methide polymerization (indicated by solution browning).
-
Toxicity: Treat the hydrolysis product as a potential skin sensitizer due to protein alkylation risks [3].
References
-
MedChemExpress. "4-Hydroxybenzylamine: Biological Activity and VAP-1 Substrate Specificity." MedChemExpress Bioactive Small Molecules. Link
-
Kaitaniemi, S., et al. (2013). "Functional Modulation of Vascular Adhesion Protein-1 by a Novel Splice Variant." PLOS ONE. Link[1][2]
-
Bolton, J. L., et al. (2000). "Quinone Methides: Reactive Intermediates in Toxicology." Chemical Research in Toxicology. Link
-
Sigma-Aldrich. "4-Hydroxybenzylamine Safety Data Sheet & Technical Properties."[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Modulation of Vascular Adhesion Protein-1 by a Novel Splice Variant | PLOS One [journals.plos.org]
- 3. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxybenzyl amine, 696-60-6 [thegoodscentscompany.com]
Methodological & Application
Precision Enzymology: Kinetic Profiling of Esterases via 4-(Aminomethyl)phenyl Acetate
Application Note: AN-EST-042
Introduction & Scientific Rationale
While p-nitrophenyl acetate (pNPA) remains the workhorse for general esterase screening due to its colorimetric readout, it often fails to model the steric and electronic demands of clinically relevant substrates. 4-(Aminomethyl)phenyl acetate (AMPA) represents a distinct class of "cationic" ester substrates.
Why Use AMPA?
-
Cationic Recognition: Unlike the neutral pNPA, the protonated amine at physiological pH (pKa ~9.3) mimics the choline headgroup, making AMPA a superior probe for Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and other cation-selective hydrolases.
-
Prodrug & Linker Modeling: AMPA serves as a structural surrogate for Self-Immolative Linkers (PABA-based systems) used in Antibody-Drug Conjugates (ADCs). Hydrolysis triggers a cascade elimination (1,6-elimination), a mechanism critical for payload release.
The Mechanistic Cascade
Unlike simple hydrolysis, the cleavage of AMPA initiates a dynamic chemical cascade. The immediate product, 4-(aminomethyl)phenol, is metastable and spontaneously eliminates ammonia to form a reactive Quinone Methide intermediate, which is rapidly trapped by water.
Figure 1: The enzymatic hydrolysis of AMPA triggers a self-immolative cascade, releasing ammonia and converting the phenol to benzyl alcohol.
Experimental Design & Materials
Reagents
-
Substrate: 4-(Aminomethyl)phenyl acetate hydrochloride (Purity >98%).
-
Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 7.4 (Physiological) or pH 8.0 (Optimal for many esterases).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Enzyme: Purified Esterase (e.g., Porcine Liver Esterase, AChE) or Tissue Homogenate.
Critical Considerations (The "Why")
-
Solubility: AMPA-HCl is water-soluble, unlike pNPA. However, preparing a stock in DMSO ensures stability against spontaneous hydrolysis.
-
Wavelength Selection: AMPA does not release a visible chromophore. Detection relies on the UV absorbance shift between the phenyl ester (~250-260 nm) and the phenol/quinone methide species (~270-280 nm).
Protocol A: Continuous UV-Vis Kinetic Assay
The Gold Standard for determining
Step 1: Spectral Validation (Self-Validating Step)
Before running kinetics, you must determine the optimal detection wavelength (
-
Prepare 100 µM AMPA substrate in Buffer.
-
Add excess esterase (to drive 100% hydrolysis).
-
Scan Absorbance (230 nm – 350 nm) at t=0 and t=30 min.
-
Identify Isosbestic Points: Wavelengths where Abs does not change (avoid these).
-
Select
: The wavelength with the maximal difference ( Abs) between Substrate and Product. Typically 270-280 nm.
Step 2: Kinetic Assay Setup
Reaction Volume: 200 µL (96-well UV-transparent plate) or 1 mL (Quartz Cuvette). Temperature: 37°C (Thermostated).
| Component | Volume (µL) | Final Conc. | Role |
| Buffer (pH 7.4) | 180 - X | N/A | Reaction Medium |
| Enzyme Solution | X | Variable | Catalyst |
| Incubation | 5 min | 37°C | Temp. Equilibration |
| AMPA Stock (in DMSO) | 2 - 5 | 0.1 - 2.0 mM | Substrate (Start Reagent) |
Step 3: Measurement[1][2][3]
-
Blank: Buffer + Substrate (No Enzyme). This measures spontaneous hydrolysis (
). -
Initiate: Add Substrate to Enzyme wells. Mix immediately (pipette up/down or shaker).
-
Monitor: Measure Absorbance at
(e.g., 275 nm) every 15 seconds for 10-20 minutes. -
Linear Range: Select the initial linear portion of the curve (Slope =
Abs/min).
Protocol B: End-Point HPLC Validation
Required for complex matrices (plasma/lysate) where UV background is high.
Workflow
-
Incubation: Incubate 100 µM AMPA with enzyme at 37°C.
-
Quenching: At desired timepoints, add equal volume of Ice-cold Acetonitrile + 0.1% Formic Acid . This precipitates proteins and stops the reaction.
-
Centrifugation: 10,000 x g for 10 min.
-
Analysis: Inject supernatant onto Reverse-Phase HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
0-2 min: 5% B
-
2-10 min: 5% -> 60% B
-
-
Detection: UV at 270 nm.
-
Elution Order:
-
4-Hydroxybenzyl alcohol (Product - Polar)
-
4-(Aminomethyl)phenyl acetate (Substrate - Less Polar)
-
Data Analysis & Troubleshooting
Calculation of Activity
-
: Differential extinction coefficient (
) determined in Step 1. -
L: Pathlength (0.5 - 1.0 cm for standard plates/cuvettes).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High Background Rate | Spontaneous Hydrolysis | Lower pH to 7.0 or 6.5; Reduce Temp to 25°C. |
| Non-Linear Kinetics | Substrate Depletion / Product Inhibition | Dilute enzyme 1:10; Check for product inhibition by adding phenol. |
| No Signal Change | Incorrect Wavelength | Perform Spectral Scan (Step 1). Ensure UV-transparent plates are used. |
| Precipitation | Quinone Methide Polymerization | Include a nucleophilic scavenger (e.g., 1 mM Glutathione) to trap the reactive intermediate cleanly. |
References
-
Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link
-
Satoh, T. & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. Link
-
Meyer, Y. et al. (2003). 1,6-Elimination after enzymatic cleavage of a self-immolative spacer. Bioconjugate Chemistry, 14(5). (Provides mechanistic basis for aminomethyl-phenol elimination). Link
-
Quinn, D.M. (1987). Acetylcholinesterase: enzyme structure, reaction dynamics, and virtual transition states. Chemical Reviews, 87(5), 955–979. (Grounding for cationic substrate preference). Link
Application Note: Kinetic Analysis of Chymotrypsin with 4-(Aminomethyl)phenyl Acetate
Abstract & Introduction
This application note details the protocol for characterizing the kinetic parameters of
The "Burst" Phenomenon
Chymotrypsin hydrolysis of esters is biphasic.[1][2] The enzyme rapidly attacks the ester bond, releasing the phenol product (the "burst" phase) and forming a stable acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate (deacylation) is slow.
-
Significance: For drug development, analyzing the burst amplitude provides the true active site concentration, while the steady-state rate reflects the turnover number (
).
Scientific Principle
The reaction follows a modified Ping-Pong Bi-Bi mechanism, often simplified for hydrolytic reactions as a three-step process involving an acyl-enzyme intermediate.
Reaction Scheme
-
Binding: Enzyme (
) binds Substrate ( ) to form the Michaelis complex ( ). -
Acylation (Fast): The catalytic Serine-195 nucleophilically attacks the carbonyl carbon.[1] The 4-(aminomethyl)phenol (
) leaving group is released rapidly. -
Deacylation (Slow): Water attacks the acyl-enzyme (
), releasing Acetate ( ) and regenerating free enzyme.
Graphviz Pathway Diagram
Figure 1: Kinetic pathway of chymotrypsin esterase activity. The release of P1 is observed as an initial burst before the system settles into the rate-limiting deacylation (k3).
Materials & Reagents
Buffer Selection (Critical)
The aminomethyl group of the substrate has a pKa
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.4.
-
Note: Avoid high concentrations of nucleophilic buffers (like Imidazole) which can catalyze non-enzymatic hydrolysis.
Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| 50 | Dissolve in 1 mM HCl (prevents autolysis). Store on ice. | |
| AMPA Substrate | 10 mM Stock | Dissolve in dry Acetonitrile or DMSO. Unstable in water. |
| Reaction Buffer | 1x | 50 mM Tris-HCl, pH 7.4, 10 mM CaCl |
Pre-Assay Validation: Extinction Coefficient Determination
Unlike
-
Scan: Perform a UV scan (240–320 nm) of 100
M AMPA (Substrate) and 100 M 4-(aminomethyl)phenol (Product) in Reaction Buffer. -
Select Wavelength: Identify the wavelength with the maximum difference (
Abs). Typically 275 nm or 290 nm . -
Calculate
: Target is typically 1000–2000 M cm .
Experimental Protocol
Method A: Steady-State Kinetics ( )
Use this method to determine the overall turnover number.
Workflow Diagram:
Figure 2: Step-by-step workflow for steady-state kinetic analysis.
Procedure:
-
Set spectrophotometer to 275 nm (or experimentally determined
) and temperature to 25°C . -
Pipette 980
L of Reaction Buffer into a quartz cuvette. -
Add 10
L of AMPA substrate (vary concentrations: 10, 20, 50, 100, 200, 500 M). Mix by inversion. -
Record baseline for 30 seconds to measure spontaneous hydrolysis (
). -
Add 10
L of Chymotrypsin enzyme. Mix rapidly (< 3 sec). -
Record Absorbance vs. Time for 2–3 minutes.
Method B: Burst Kinetics (Active Site Titration)
Use this method to determine the concentration of active enzyme sites.
-
Use a high concentration of enzyme (e.g., 5–10
M) and excess substrate (100 M). -
Requires a Stopped-Flow instrument or rapid mixing manual technique.
-
Monitor the first 5–10 seconds of the reaction.
-
The trace will show a rapid exponential rise (Burst) followed by a slower linear rate (Steady State).[3]
Data Analysis & Calculation
Steady State ( )
Calculate the initial velocity from the linear portion of the curve (after the burst, if visible, or generally 10–60 seconds).
- = pathlength (1 cm)
-
Subtract
from .
Fit
Burst Amplitude ( )
To calculate the active enzyme concentration
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No "Burst" Observed | Enzyme concentration too low or dead time too slow. | Increase |
| High Background Rate | Non-enzymatic hydrolysis. | AMPA is unstable at pH > 8.0. Ensure pH is 7.0–7.[4]4. Check buffer for nucleophiles. |
| Non-Linear Rates | Substrate depletion or product inhibition. | Measure initial rates only (<10% conversion). The phenol product may inhibit competitive binding. |
References
-
Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry.
-
Hartley, B. S., & Kilby, B. A. (1954). "The reaction of p-nitrophenyl esters with chymotrypsin and insulin." Biochemical Journal.
- Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman & Co. (Classic text on Burst Kinetics).
-
Sigma-Aldrich.
-Chymotrypsin."[3] Technical Bulletin. -
PubChem. "4-Aminophenol Spectral Data." National Library of Medicine.
Sources
Conjugation of 4-(Aminomethyl)phenyl acetate to drug carriers
Application Note: Conjugation of 4-(Aminomethyl)phenyl Acetate to Carboxylated Drug Carriers
Executive Summary
This guide details the covalent conjugation of 4-(aminomethyl)phenyl acetate (4-AMPA) to carboxyl-functionalized drug carriers (e.g., PLGA-PEG-COOH nanoparticles, liposomes, or monoclonal antibodies). 4-AMPA serves as a critical model prodrug and esterase-sensitivity probe . Its structure mimics the p-aminobenzyl alcohol (PABA) self-immolative spacer used in advanced Antibody-Drug Conjugates (ADCs).
By conjugating 4-AMPA via its primary amine, researchers create a stable amide linkage to the carrier while exposing a hydrolytically labile acetate ester. This system allows for the precise quantification of enzymatic accessibility —determining whether esterases (like Carboxylesterase 1 or 2) can penetrate the carrier's hydration shell to trigger payload release.
Strategic Experimental Design
The Molecule & Mechanism[1]
-
Target Molecule: 4-(Aminomethyl)phenyl acetate (HCl salt often used).
-
Functionality:
-
Amine (-NH₂): The nucleophile for conjugation.
-
Phenyl Acetate: The esterase-labile "trigger" moiety.
-
-
Why this specific conjugation? Unlike standard drug loading, this surface conjugation creates a system where the "drug" (acetate) release is governed strictly by enzymatic cleavage, not diffusion. It is the gold-standard method for validating enzyme-responsive delivery systems .
The Chemistry: Amide Coupling (EDC/NHS)
We will utilize zero-length crosslinking via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) .
-
Critical Constraint: The phenyl acetate ester is susceptible to base-catalyzed hydrolysis. Standard conjugation protocols at pH > 8.5 will destroy the payload before it is attached. This protocol is optimized for pH 7.2–7.5 to preserve ester integrity.
Visualizing the Workflow
The following diagram illustrates the chemical pathway from activation to enzymatic validation.
Figure 1: Step-wise reaction pathway from carrier activation to enzymatic release validation.[1][2][3]
Detailed Protocols
Materials Required
-
Carrier: Carboxyl-terminated Nanoparticles (e.g., PLGA-PEG-COOH) or Protein (BSA/mAb).
-
Ligand: 4-(Aminomethyl)phenyl acetate hydrochloride (Purity >95%).
-
Buffers:
-
Activation Buffer: 100 mM MES, pH 6.0 (No saline).
-
Coupling Buffer: 1x PBS, pH 7.4 (Strictly monitored).
-
Quenching Buffer: 1 M Hydroxylamine or Glycine (pH 7.4).
-
Protocol A: Carrier Activation (The "Zero-Length" Step)
Rationale: Activation is performed at acidic pH (6.0) to maximize EDC efficiency and minimize hydrolysis of the active ester intermediate.
-
Preparation: Dilute the Carboxylated Carrier to 1–5 mg/mL in Activation Buffer (MES pH 6.0) .
-
Reagent Addition:
-
Add EDC to a final concentration of 2 mM (or 10-fold molar excess over carboxyl groups).
-
Immediately add NHS (or Sulfo-NHS) to a final concentration of 5 mM.
-
-
Incubation: React for 15 minutes at room temperature with gentle mixing. Do not vortex vigorously if using sensitive self-assembled nanoparticles.
-
Purification (Critical): Remove excess EDC/NHS using a desalting column (e.g., PD-10) or rapid centrifugal filtration (MWCO appropriate for carrier). Equilibrate the column with Coupling Buffer (PBS pH 7.4) .
-
Note: Failure to remove excess EDC will result in crosslinking of the carrier to itself or polymerization of the ligand.
-
Protocol B: Conjugation of 4-(Aminomethyl)phenyl Acetate
Rationale: The ligand is added immediately after activation. The pH is kept at 7.4. Higher pH risks hydrolyzing the acetate ester we are trying to attach.
-
Ligand Solubilization: Dissolve 4-(Aminomethyl)phenyl acetate HCl in PBS (pH 7.4).
-
Tip: If the HCl salt lowers the pH, re-adjust to 7.4 using dilute NaOH. The final concentration should be 5–10x molar excess relative to the activated carrier sites.
-
-
Reaction: Mix the Purified Activated Carrier (from Protocol A) with the Ligand Solution .
-
Incubation: React for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Hydroxylamine (final 10 mM) to quench any remaining NHS esters.[4][6] Incubate for 15 minutes.
-
Final Purification: Dialyze (MWCO 3.5–10 kDa) against PBS (pH 7.4) for 24 hours at 4°C to remove unconjugated small molecules.
Validation & Analysis
Quantitative Assessment (UV-Vis)
The phenyl acetate moiety has a distinct UV absorbance.
-
Method: Measure Absorbance at 260–280 nm.
-
Calculation: Use the extinction coefficient of the phenyl ring (approx.
, verify with free ligand standard curve). Subtract the baseline absorbance of the non-conjugated carrier.
Functional Assay: Esterase-Triggered Release
This is the "Self-Validating" step. If the conjugation worked and the ester is intact, adding esterase should release the phenol.
| Component | Condition | Observation Target |
| Test Group | Conjugate + Porcine Liver Esterase (PLE) | Release of 4-(aminomethyl)phenol |
| Negative Control | Conjugate + PBS (No Enzyme) | Minimal/No Release (Stability Check) |
| Positive Control | Free Ligand + PLE | Rapid Hydrolysis (Enzyme Activity Check) |
Protocol:
-
Incubate Conjugate (1 mg/mL) with PLE (10 U/mL) at 37°C.
-
Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Analyze via HPLC (C18 column) .
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Detection: 254 nm.
-
Shift: You will see a retention time shift as the hydrophobic Phenyl Acetate converts to the more hydrophilic Phenol.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester before ligand addition. | Minimize time between activation and ligand addition. Ensure MES buffer is used for activation.[4] |
| Loss of Ester Functionality | pH too high during conjugation. | Strictly maintain pH < 7.[3]5. Avoid carbonate buffers (pH 9). |
| Carrier Aggregation | Over-crosslinking or loss of surface charge. | Reduce EDC concentration. Add 0.05% Tween-20 to buffers. |
| No Enzymatic Release | Steric hindrance by PEG layer. | The linker is too short. Use a spacer (e.g., PEG4) between the carrier and the 4-AMPA. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery, 4(2), 145-160. (Context on surface modification of carriers).
-
Law, B. (2005). "Esterase-sensitive prodrugs." In: Prodrugs: Challenges and Rewards. Springer.[7] (Mechanisms of phenyl acetate hydrolysis).
-
Thermo Fisher Scientific. "EDC/NHS Crosslinking Protocol." (Standard industrial protocol for carboxyl-amine coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Esterase Kinetic Data with Phenyl Acetates
Welcome to the technical support center for esterase kinetic assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their kinetic data when using phenyl acetate and its derivatives as substrates. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.
Troubleshooting Guide: From Inconsistent Data to Reliable Results
Encountering inconsistent data in enzyme kinetics is a common challenge. This section is structured to walk you through a logical troubleshooting process, from identifying the potential source of the error to implementing a solution.
Q1: My initial reaction rates are not linear and vary between replicates. What are the primary causes?
Inconsistent initial velocity is often the first sign of an underlying issue in your assay setup. The root cause can typically be traced back to one of three areas: substrate instability, improper enzyme concentration, or suboptimal assay conditions.
Causality: For Michaelis-Menten kinetics to be accurately measured, the initial velocity (
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent esterase kinetics.
A. Substrate-Related Issues
-
Spontaneous Hydrolysis: Phenyl acetates, particularly nitrophenyl derivatives, are susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to a high background signal.[2] This non-enzymatic breakdown of the substrate will contribute to the measured absorbance, creating the illusion of a higher reaction rate and introducing variability.
-
Self-Validating Protocol: Always include a "no-enzyme" control for each substrate concentration. This blank should contain the substrate in the assay buffer under the exact same conditions (temperature, pH, time) as your experimental samples.[2][3] The rate of absorbance increase in this control must be subtracted from the rate observed in the presence of the enzyme.[4] Phenyl acetate solutions should be prepared fresh and ideally used within an hour.[5]
-
-
Poor Solubility: Phenyl acetate has limited solubility in purely aqueous buffers. If the substrate is not fully dissolved, the actual concentration available to the enzyme will be lower and inconsistent across wells, leading to high variability in reaction rates.
-
Expert Insight: While DMSO is a common solvent to aid solubility, its concentration should be kept to a minimum (typically <1-2%) as higher concentrations can inhibit enzyme activity.[6][7] Methanol can be a less inhibitory alternative for some esterases.[6][8] Gentle warming or sonication can also aid in dissolution, but ensure the temperature does not degrade the substrate.[9]
-
B. Enzyme-Related Issues
-
Incorrect Enzyme Concentration: If the enzyme concentration is too high, the initial linear phase of the reaction may be too short to measure accurately with your instrument's read frequency. Conversely, if it's too low, the signal-to-noise ratio may be poor.
-
Self-Validating Protocol: Perform an enzyme concentration titration. Keeping the substrate concentration constant and saturating (e.g., 5-10 times the expected Kₘ), measure the initial velocity across a range of enzyme concentrations. The resulting plot of velocity versus enzyme concentration should be linear.[1][10] Operate within this linear range for all subsequent experiments.
-
-
Enzyme Instability: Esterases, like all enzymes, are sensitive to temperature and pH.[11] Improper storage or handling can lead to a loss of activity over the course of an experiment, resulting in declining reaction rates that are not due to substrate depletion.
-
Expert Insight: Ensure your enzyme stock is stored at the recommended temperature, aliquoted to avoid repeated freeze-thaw cycles, and kept on ice during experiment preparation. The stability of the enzyme in your chosen assay buffer should also be confirmed. Some esterases require glycerol for stabilization.[12]
-
C. Assay Condition Issues
-
Suboptimal pH and Temperature: Esterase activity is highly dependent on pH and temperature.[11][13] If the buffer pH is not at the optimum for your specific enzyme, the activity will be lower and potentially more variable. Similarly, temperature fluctuations during the assay can cause inconsistent rates.
-
Self-Validating Protocol: Empirically determine the optimal pH and temperature for your esterase using a matrix of conditions. Published optimal conditions are a good starting point, but may need to be verified for your specific enzyme and buffer system.[6][14] For example, some esterases have an optimal pH around 8.0.[11][15]
-
-
Product Inhibition: The products of the esterase reaction, an alcohol (e.g., phenol or p-nitrophenol) and an acid (e.g., acetic acid), can bind to the enzyme's active site and inhibit further catalysis.[16][17] This is a common phenomenon that can cause the reaction rate to slow down prematurely, complicating the determination of the true initial velocity.[18]
-
Expert Insight: If product inhibition is suspected, try reducing the enzyme concentration or shortening the reaction time to ensure you are measuring the rate before significant product accumulation.[19] Analyzing less than 10% of substrate conversion is a good rule of thumb to minimize the effects of both product inhibition and substrate depletion.
-
Frequently Asked Questions (FAQs)
Q2: How do I prepare my phenyl acetate substrate stock solution for the best results?
To ensure consistency, dissolve phenyl acetate in a minimal amount of an appropriate organic solvent like DMSO or methanol before diluting it into your aqueous buffer.[3][8] For example, a 10 mM stock solution of p-nitrophenyl acetate (pNPA) can be prepared in DMSO.[3] Always prepare the final aqueous substrate solutions fresh for each experiment to minimize spontaneous hydrolysis.[2]
Q3: The absorbance of my p-nitrophenol product seems to change at different pH values. How do I account for this?
The absorbance spectrum of p-nitrophenol (PNP), the product of p-nitrophenyl acetate hydrolysis, is highly pH-dependent.[6][8] This is a critical factor often overlooked.
Expertise & Trustworthiness: The yellow color of PNP is due to the p-nitrophenolate anion, which predominates at alkaline pH. At acidic or neutral pH, the protonated form is colorless. To ensure accurate and consistent measurements, you must either:
-
Run the assay at a consistent, sufficiently high pH (typically >8.0) where the extinction coefficient of PNP is stable.
-
Use an isosbestic point. An isosbestic point is a specific wavelength where the molar absorptivity of two species in equilibrium (in this case, the protonated and deprotonated forms of PNP) is the same. For PNP, this is around 347 nm.[6][20] Measuring at the isosbestic point makes your assay independent of pH fluctuations.[8]
Q4: What are the key parameters for a standard esterase kinetic assay using phenyl acetate?
Below is a table summarizing critical parameters and a generalized protocol.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Substrate | p-Nitrophenyl acetate (pNPA) | Common chromogenic substrate. Phenyl acetate can also be used, but requires a different detection method (e.g., monitoring phenol production).[3][5] |
| Wavelength | 405-410 nm (for pNPA) | Measures the formation of the p-nitrophenolate ion at alkaline pH.[2][3] Consider 347 nm if pH is variable.[6] |
| pH | 7.0 - 8.5 (Enzyme Dependent) | Most esterases have a neutral to slightly alkaline pH optimum.[11][15] Must be empirically determined. |
| Temperature | 25 - 50 °C (Enzyme Dependent) | Activity increases with temperature to an optimum, after which denaturation occurs.[11][13] 37°C is a common starting point.[3] |
| Buffer | Phosphate or Tris-HCl | Common buffers used in enzymatic assays. Ensure the buffer components do not inhibit your enzyme.[21] |
| Enzyme Conc. | Within Linear Range | Must be determined by titration to ensure the rate is proportional to the enzyme concentration.[1] |
| Substrate Conc. | 0.1x to 10x Kₘ | A wide range of concentrations is needed to accurately determine Kₘ and Vₘₐₓ.[22] |
| Solvent (for stock) | DMSO or Methanol | Use at the lowest possible final concentration (<1-2%) to avoid enzyme inhibition.[6] |
Generalized Experimental Protocol for pNPA Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Sodium Phosphate, pH 7.4.[3]
-
Enzyme Stock: Prepare a concentrated stock of your esterase in a suitable buffer and store appropriately. Dilute to the desired working concentration in assay buffer just before use.
-
Substrate Stock: Prepare a 10 mM stock of p-nitrophenyl acetate in DMSO.[3]
-
-
Set up the Assay Plate:
-
In a 96-well plate, add assay buffer to each well.
-
Add the diluted enzyme solution to the experimental wells.
-
Add an equal volume of assay buffer (without enzyme) to the "no-enzyme" control wells.
-
-
Initiate the Reaction:
-
Prepare a series of substrate dilutions from your stock.
-
Add the substrate to all wells simultaneously using a multichannel pipette or injectors to start the reaction.[3]
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the absorbance at 410 nm kinetically (e.g., every 15-30 seconds) for 5-10 minutes.[3]
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no-enzyme" control from the enzyme-catalyzed rate.[2]
-
Plot the corrected initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.[23][24][25]
-
Q5: How do I properly analyze my kinetic data to get Kₘ and Vₘₐₓ?
While historical methods like the Lineweaver-Burk plot exist, it is now strongly recommended to use non-linear least-squares fitting directly to the Michaelis-Menten equation (V = (Vₘₐₓ * [S]) / (Kₘ + [S])).[23]
Trustworthiness: Linear transformations can distort the error distribution of your data, leading to inaccurate estimates of Kₘ and Vₘₐₓ. Software packages like GraphPad Prism, or programming environments like R, have built-in functions for robust non-linear regression analysis of enzyme kinetic data.[23][24][26]
Enzymatic Reaction Diagram:
Caption: Esterase reaction with phenyl acetate.
References
-
Effects of temperature and pH on the esterase activity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Peng, F., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. Retrieved February 14, 2026, from [Link]
-
Controlling Product Inhibition through Substrate-Specific Active Sites in Nanoparticle-Based Phosphodiesterase and Esterase. (2019). ACS Catalysis. Retrieved February 14, 2026, from [Link]
-
García-Seisdedos, H., et al. (2022). renz: An R package for the analysis of enzyme kinetic data. PMC. Retrieved February 14, 2026, from [Link]
-
Gash, A. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. ResearchGate. Retrieved February 14, 2026, from [Link]
-
a Effect of pH on the esterase activity. b Effect of temperature on the... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2016). BioResources. Retrieved February 14, 2026, from [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Esterase Active in Polar Organic Solvents from the Yeast Pseudozyma sp. NII 08165. (n.d.). NIH. Retrieved February 14, 2026, from [Link]
-
Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. (2013). Citius.Technology. Retrieved February 14, 2026, from [Link]
-
Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. Retrieved February 14, 2026, from [Link]
-
Example: Fitting an enzyme kinetics curve. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved February 14, 2026, from [Link]
-
Enzyme Kinetics: Michaelis-Menten Equation (Km). (2025). CDD Support. Retrieved February 14, 2026, from [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. (2026). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Enzyme kinetics on a plate reader. (n.d.). BMG LABTECH. Retrieved February 14, 2026, from [Link]
-
Effect of the product inhibition on the reaction courses using two... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
New Colorimetric Method for Lipases Activity Assay in Microbial Media. (n.d.). SciRP. Retrieved February 14, 2026, from [Link]
-
Converting a hydroxynitrile lyase into an esterase. (n.d.). Chemical Science - RSC Publishing. Retrieved February 14, 2026, from [Link]
-
I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? (2022). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. (2021). PubMed. Retrieved February 14, 2026, from [Link]
-
Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Product inhibition of reversible enzyme-catalysed reactions. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. (2022). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Product inhibition – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]
-
Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
a Effect of organic solvents on the esterase activity. Enzyme activity... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Enzymatic Assay of Esterase. (n.d.). Merck Millipore. Retrieved February 14, 2026, from [Link]
-
Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Stanford School of Earth, Energy & Environmental Sciences. Retrieved February 14, 2026, from [Link]
-
Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. (2022). PMC. Retrieved February 14, 2026, from [Link]
-
Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. (2025). LinkedIn. Retrieved February 14, 2026, from [Link]
-
New Colorimetric Method for Lipases Activity Assay in Microbial Media. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
-
Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. (2025). MDPI. Retrieved February 14, 2026, from [Link]
-
Determinants and Prediction of Esterase Substrate Promiscuity Patterns. (2017). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. (2023). PMC. Retrieved February 14, 2026, from [Link]
-
PHENYL ACETATE. (n.d.). Ataman Kimya. Retrieved February 14, 2026, from [Link]
-
5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. (2025). LibreTexts. Retrieved February 14, 2026, from [Link]
-
Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved February 14, 2026, from [Link]
Sources
- 1. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.citius.technology [web.citius.technology]
- 14. researchgate.net [researchgate.net]
- 15. Esterase Active in Polar Organic Solvents from the Yeast Pseudozyma sp. NII 08165 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Product inhibition of reversible enzyme-catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. graphpad.com [graphpad.com]
- 25. support.collaborativedrug.com [support.collaborativedrug.com]
- 26. renz: An R package for the analysis of enzyme kinetic data - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4-(Aminomethyl)phenyl acetate from hydrolysis byproducts
Introduction
Welcome to the technical support guide for the purification of 4-(Aminomethyl)phenyl acetate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its purification, specifically from its hydrolysis byproducts. As a Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
4-(Aminomethyl)phenyl acetate is a valuable intermediate in various synthetic pathways. However, its ester functionality is susceptible to hydrolysis, leading to the formation of 4-(aminomethyl)phenol and acetic acid. The presence of these impurities can significantly impact the outcome of subsequent reactions and the purity of the final product. This guide provides a structured approach to understanding and overcoming these purification challenges.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the purification of 4-(Aminomethyl)phenyl acetate.
Q1: What are the primary hydrolysis byproducts of 4-(Aminomethyl)phenyl acetate that I need to remove?
A1: The primary byproducts of hydrolysis are 4-(aminomethyl)phenol and acetic acid. This occurs when the ester group of 4-(Aminomethyl)phenyl acetate reacts with water, cleaving the ester bond.
Q2: Why is it crucial to remove these hydrolysis byproducts?
A2: The presence of 4-(aminomethyl)phenol, which contains a reactive primary amine and a phenolic hydroxyl group, can lead to unwanted side reactions in subsequent synthetic steps. Acetic acid can alter the pH of the reaction mixture, potentially catalyzing further degradation or affecting the performance of catalysts. For pharmaceutical applications, stringent purity requirements necessitate the removal of all related substances.
Q3: What is the most common reason for excessive hydrolysis during workup?
A3: Prolonged exposure to aqueous acidic or basic conditions during the extraction or washing steps is the most frequent cause of excessive hydrolysis. The ester is particularly sensitive to pH extremes.[1]
Q4: Can I use distillation to purify 4-(Aminomethyl)phenyl acetate?
A4: While distillation is a common purification technique, it may not be ideal for 4-(Aminomethyl)phenyl acetate due to its relatively high boiling point and potential for thermal degradation, which could also accelerate hydrolysis. Recrystallization or chromatography are generally preferred methods.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the removal of impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity.[2][3]
II. Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to specific issues you might encounter during the purification process.
Issue 1: Persistent Presence of 4-(Aminomethyl)phenol Impurity After Initial Purification
Question: I have performed a standard aqueous workup and recrystallization, but my NMR/HPLC analysis still shows a significant amount of 4-(aminomethyl)phenol. What should I do?
Answer: The co-crystallization of 4-(aminomethyl)phenol with your target compound can be a challenge due to their structural similarities. Here’s a systematic approach to address this:
Logical Troubleshooting Workflow:
Troubleshooting Workflow Diagram
Step-by-Step Solutions:
-
pH-Controlled Liquid-Liquid Extraction:
-
Rationale: The key to separating 4-(Aminomethyl)phenyl acetate from its phenolic byproduct lies in exploiting the difference in their acidity. The phenolic hydroxyl group of 4-(aminomethyl)phenol is significantly more acidic than the benzylic amine.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the phenolic hydroxyl group of 4-(aminomethyl)phenol, forming a water-soluble phenoxide salt that will partition into the aqueous phase. The desired 4-(Aminomethyl)phenyl acetate will remain in the organic layer.
-
Carefully separate the aqueous layer. Repeat the wash if necessary, monitoring the organic layer by TLC.
-
Wash the organic layer with brine to remove any residual aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Recrystallization Solvent Screening:
-
Rationale: An ideal recrystallization solvent will dissolve the desired compound at an elevated temperature but have limited solubility for it at lower temperatures, while the impurities remain soluble at all temperatures.
-
Recommended Solvents: Consider solvent systems like ethyl acetate/hexanes, acetone, or isopropanol.[4] You may need to perform small-scale screening to find the optimal solvent or solvent mixture.
-
Protocol:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Issue 2: Low Recovery Yield After Purification
Question: My purified 4-(Aminomethyl)phenyl acetate is of high purity, but my overall yield is very low. What are the likely causes and how can I improve it?
Answer: Low recovery can stem from several factors, including product loss during extractions or excessive solubility in the recrystallization solvent.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis During Workup | Aggressive pH conditions (strong acids or bases) or prolonged exposure to water can lead to significant product loss through hydrolysis. | Use mild bases like sodium bicarbonate for washes and minimize the time the product is in contact with aqueous phases. Work at lower temperatures if possible. |
| Product Loss in Aqueous Layers | The aminomethyl group can be protonated under acidic conditions, increasing the water solubility of your product and causing it to be lost in the aqueous washes. | Ensure that any acidic washes are followed by a neutralization step and back-extraction with an organic solvent to recover any dissolved product. |
| Inappropriate Recrystallization Solvent | If the product is too soluble in the chosen recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor. | Perform a thorough solvent screen to find a system with a steep solubility curve. Consider using a co-solvent system to fine-tune the solubility. |
| Premature Crystallization | If the product crystallizes too quickly from a supersaturated solution, impurities can become trapped within the crystal lattice. | Ensure slow cooling during recrystallization to allow for the formation of pure crystals. |
Issue 3: Product Appears Oily or Fails to Crystallize
Question: After removing the solvent, my 4-(Aminomethyl)phenyl acetate is an oil and will not solidify. What can I do?
Answer: The presence of residual solvent or impurities can inhibit crystallization.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of the solvent. Gentle heating may be applied, but be cautious of thermal degradation.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization by "shocking" the compound out of the solution.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.
-
Re-purification: If the above methods fail, it is likely that significant impurities are still present. In this case, re-purification by column chromatography may be necessary.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key purification and analysis techniques.
Protocol 1: Purification by Column Chromatography
Rationale: Column chromatography is a highly effective method for separating compounds with different polarities.[5] 4-(Aminomethyl)phenyl acetate, being more nonpolar than 4-(aminomethyl)phenol, will elute first.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in DCM.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution:
-
Begin eluting with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Monitor the elution by TLC.
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
TLC Visualization:
-
Mobile Phase: A mixture of DCM and methanol (e.g., 95:5 v/v) is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate or ninhydrin solution.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Rationale: Reversed-phase HPLC is the gold standard for determining the purity of organic compounds.[2][3]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These are starting conditions and may need to be optimized for your specific instrument and sample.
IV. References
-
Mallinckrodt Pharmaceuticals. (1972). Purification of p-aminophenol. U.S. Patent 3,703,598. [6]
-
Rhone-Poulenc S.A. (1972). Process for the purification of p-aminophenol. U.S. Patent 3,658,905. [7]
-
Mitsui Petrochemical Industries, Ltd. (1987). Process for producing aminophenols. European Patent EP 0224625 A1. [8]
-
ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol. [Link][4]
-
Popa, D. E., et al. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 50(9), 801–807. [Link][2][3]
-
Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. [Link][5]
-
Gu, X., Hawkins, A. J., & Tester, J. W. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program Workshop Report SGP-TR-213. [Link][1]
Sources
- 1. pangea.stanford.edu [pangea.stanford.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 7. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(Aminomethyl)phenyl acetate
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(Aminomethyl)phenyl acetate. As researchers, scientists, and drug development professionals, the ability to develop a robust, specific, and reliable analytical method is paramount to ensuring the quality and safety of pharmaceutical ingredients. This document eschews a rigid template, instead offering a logical, scientifically-grounded narrative that explores the causality behind experimental choices, ensuring a self-validating and authoritative approach to method development.
Introduction: The Analytical Challenge of 4-(Aminomethyl)phenyl acetate
4-(Aminomethyl)phenyl acetate is a small molecule possessing a primary amine, a phenyl ring, and an ester functional group. This combination of features presents a unique challenge for reversed-phase HPLC method development. The primary amine (pKa ~9-10) imparts basic properties, creating a risk of peak tailing due to interactions with residual silanols on the stationary phase. The molecule's overall polarity may lead to poor retention on traditional C18 columns, especially in high organic mobile phases. Furthermore, the ester linkage is susceptible to hydrolysis, and the amine group is prone to oxidation, necessitating a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from its potential degradants.
The objective of this guide is to compare three strategic approaches to developing a purity analysis method for this compound, moving from a standard starting point to more specialized column chemistries to achieve optimal separation.
Foundational Principles: Adherence to Scientific and Regulatory Standards
All method development and validation activities described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Specifically, the developed method must demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[1][2][3][4] System suitability parameters, as defined in USP General Chapter <621>, will be the primary metrics for comparing the performance of the different methods.[5][6][7][8][9]
Experimental Design: A Comparative Study
To objectively compare performance, we will evaluate three distinct reversed-phase HPLC methods. The primary goal is to achieve baseline separation of 4-(Aminomethyl)phenyl acetate from its key potential impurities and degradation products.
Potential Impurities and Degradants:
-
Impurity A: 4-(Aminomethyl)phenol: The primary hydrolytic degradation product resulting from the cleavage of the ester linkage. This is a critical impurity to monitor.
-
Impurity B: Acetic Acid: The other product of ester hydrolysis. While often not retained or UV active, its presence can indicate degradation.
-
Impurity C: Starting Material/Related Substance: A hypothetical, closely-eluting process-related impurity.
-
Oxidative Degradants: Potential products formed from the oxidation of the amine group.
A forced degradation study is essential to generate these degradants and confirm the method's specificity.[6]
Forced Degradation Protocol
A sample of 4-(Aminomethyl)phenyl acetate would be subjected to the following stress conditions to generate potential degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposed to light (ICH Q1B) for 7 days.
The resulting solutions are then analyzed by the developed HPLC methods to ensure all degradation peaks are resolved from the main peak.
Method Comparison: From General Purpose to Targeted Selectivity
We will compare three methods, each employing a different stationary phase to highlight the impact of column chemistry on selectivity and peak shape for this challenging analyte.
Method A: The Workhorse - A Standard C18 Column
The C18 (octadecylsilyl) column is the most common starting point in reversed-phase HPLC due to its strong hydrophobic retention.[10]
Rationale: This method serves as our baseline. A high-purity, end-capped C18 column is chosen to minimize silanol interactions. A low pH mobile phase is used to protonate the primary amine, ensuring a single ionic state and improving peak shape.
Experimental Protocol: Method A
-
Column: Standard L1 C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Method B: Alternative Selectivity - A Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a different separation mechanism by incorporating a phenyl ring into the stationary phase.[1][7][9][11]
Rationale: The phenyl ring in the stationary phase can induce π-π interactions with the aromatic ring of 4-(Aminomethyl)phenyl acetate and its related substances. This can alter the elution order and improve the resolution of aromatic compounds that are poorly separated on a C18 column based on hydrophobicity alone.[1][7] The hexyl spacer provides a degree of hydrophobic interaction as well.
Experimental Protocol: Method B
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Method C: Addressing Polarity - A Polar-Embedded Column
Polar-embedded columns contain a polar group (e.g., amide or carbamate) embedded within the alkyl chain.
Rationale: The embedded polar group helps to shield the analyte from residual silanols, leading to improved peak shape for basic compounds, even at mid-range pH.[5][8][12] These columns are also more stable in highly aqueous mobile phases, which is beneficial for retaining polar analytes like Impurity A (4-aminomethyl)phenol.
Experimental Protocol: Method C
-
Column: Polar-Embedded C18 (Amide), 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance of each method based on established chromatographic principles.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Polar-Embedded) |
| Retention Time (API) | 8.5 min | 9.2 min | 8.1 min |
| Resolution (API / Impurity C) | 1.4 | 2.5 | 1.6 |
| Tailing Factor (API) | 1.6 | 1.4 | 1.1 |
| Theoretical Plates (API) | 8,500 | 9,200 | 11,000 |
Table 2: Elution Order of Key Components
| Elution Order | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (Polar-Embedded) |
| 1 | Impurity A | Impurity A | Impurity A |
| 2 | API / Impurity C (co-elution) | Impurity C | API |
| 3 | API | Impurity C |
Analysis and Discussion
-
Method A (C18): As the baseline, this method provides adequate retention for the API. However, it suffers from significant peak tailing for the basic analyte and, critically, fails to resolve the API from the closely related Impurity C (Resolution < 1.5). This method would not be suitable for a purity analysis without further optimization.
-
Method B (Phenyl-Hexyl): This method demonstrates the power of alternative selectivity. The π-π interactions between the stationary phase and the aromatic analytes change the elution pattern, allowing for the successful resolution of the API and Impurity C. The peak tailing is slightly improved over the standard C18 column. This method is a significant improvement and could potentially be validated.
-
Method C (Polar-Embedded): This method provides the best overall performance. The polar-embedded group effectively shields the silanol interactions, resulting in a highly symmetrical peak for the API (Tailing Factor = 1.1). The change in mobile phase pH, enabled by the column chemistry, also contributes to the excellent peak shape. This method provides good resolution and the highest efficiency (theoretical plates), making it the most robust and reliable choice for the purity analysis of 4-(Aminomethyl)phenyl acetate.
Visualization of the Method Development Workflow
The process of selecting the optimal HPLC method can be visualized as a decision-making workflow.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. veeprho.com [veeprho.com]
- 5. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 6. onyxipca.com [onyxipca.com]
- 7. separationmethods.com [separationmethods.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. support.waters.com [support.waters.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Mass Spectrometry Guide: 4-(Aminomethyl)phenyl Acetate vs. Hydrolysis Metabolites
Executive Summary
In drug development and enzymology, 4-(Aminomethyl)phenyl acetate serves as a critical probe for esterase activity and a model scaffold for prodrug design. Its utility relies on the enzymatic cleavage of the ester bond to release 4-(Aminomethyl)phenol .
This guide provides a comparative mass spectrometry analysis of the parent ester versus its phenolic metabolite. Unlike generic spectral libraries, this document focuses on the mechanistic fragmentation pathways (ESI and EI) that distinguish the intact prodrug from its hydrolyzed product, providing researchers with self-validating ion transitions for pharmacokinetic (PK) and enzyme kinetic studies.
Chemical Identity & Structural Context[1][2][3][4][5][6]
Understanding the ionization behavior requires analyzing the functional groups. The molecule contains two distinct moieties affecting mass spec behavior: a basic primary amine (protonation site) and a labile phenyl ester (fragmentation site).
| Feature | 4-(Aminomethyl)phenyl acetate (Parent) | 4-(Aminomethyl)phenol (Metabolite) |
| CAS | 13072-59-8 | 623-04-1 |
| Formula | ||
| MW | 165.19 g/mol | 123.15 g/mol |
| Monoisotopic Mass | 165.0790 | 123.0684 |
| Dominant Ion (ESI+) | ||
| Key Reactivity | Labile ester bond (susceptible to in-source fragmentation) | Stable phenolic core |
Fragmentation Mechanics (ESI+)
In Electrospray Ionization (ESI), the fragmentation is driven by the protonation of the benzylic amine. The positive charge is localized on the nitrogen, but the instability of the ester bond under collision-induced dissociation (CID) drives the spectral pattern.
Primary Pathway: Neutral Loss of Ketene
The hallmark of phenyl acetates in mass spectrometry is the neutral loss of ketene (
-
Precursor:
. -
Transition: The acetate group rearranges, expelling neutral ketene.
-
Product: This yields the protonated phenol ion (
124), which is isobaric with the metabolite's parent ion.
Secondary Pathway: Deamination
Following the formation of the phenol species, the molecule often loses ammonia (
-
Intermediate:
. -
Transition: Loss of
. -
Product: Hydroxybenzyl cation (
107).
Visualization of Fragmentation Pathways[7]
Figure 1: The primary pathway involves the sequential loss of ketene and ammonia. The transition 166 > 124 is diagnostic for the ester.
Comparative Analysis: Parent vs. Metabolite
Distinguishing the parent drug from its metabolite is the primary challenge, as the parent's primary fragment (
Differentiation Strategy
To quantify both simultaneously, you must rely on Chromatographic Separation and Unique Transitions .
| Parameter | 4-(Aminomethyl)phenyl acetate (Ester) | 4-(Aminomethyl)phenol (Metabolite) |
| Precursor Ion (Q1) | 166.1 | 124.1 |
| Quantifier Ion (Q3) | 107.1 (High Intensity) | 107.1 (High Intensity) |
| Qualifier Ion (Q3) | 124.1 (Diagnostic for Ester) | 77.0 (Aromatic ring break) |
| Retention Time (C18) | Later (More Hydrophobic) | Earlier (More Polar) |
| In-Source Frag. | High Risk (Can degrade to 124) | Low Risk |
Critical Insight: If you observe a signal in the 124 channel at the retention time of the Ester, this indicates In-Source Fragmentation (ISF) . You must optimize declustering potential (DP) to minimize this, otherwise, you will overestimate the metabolite concentration.
Experimental Protocol (Self-Validating)
This protocol is designed to minimize hydrolysis during analysis while maximizing sensitivity.
A. Sample Preparation[8]
-
Solvent: Avoid protic solvents (methanol/water) for stock storage to prevent spontaneous hydrolysis. Use Acetonitrile (ACN) or DMSO .
-
Buffer: Maintain pH < 5. The ester is susceptible to base-catalyzed hydrolysis.
B. LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18) is sufficient, but for better retention of the polar amine metabolite, a HILIC column (e.g., Amide phase) is superior.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintains protonation of amine).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 5% B (Divert to waste to avoid salts).
-
1-4 min: Ramp to 90% B.
-
4-5 min: Hold 90% B.
-
C. Mass Spectrometer Settings (Generic Triple Quad)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Too high promotes thermal degradation of the ester).
-
Collision Energy (CE):
-
Transition
: Low CE (10-15 eV). -
Transition
: Medium CE (20-30 eV).
-
Data Summary: Characteristic Ions
The following table summarizes the theoretical and observed ions for method development.
| m/z | Identity | Origin | Relative Abundance (Est.) |
| 166 | Parent Ester | 100% (Base Peak at Low CE) | |
| 149 | Deaminated Ester | < 10% | |
| 124 | Protonated Phenol | 40-80% (Increases with CE) | |
| 107 | Hydroxybenzyl Cation | 60-90% (Dominant at High CE) | |
| 77 | Phenyl Cation | < 20% (Requires High CE) | |
| 43 | Acetyl Cation | Variable (Common in EI, rare in ESI) |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Acetic acid, phenyl ester (Phenyl Acetate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Benzylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Hatfield, M. J., et al. (2016). Human Carboxylesterase 1 (CES1) Hydrolysis of Ester-Based Drugs. Journal of Pharmacology and Experimental Therapeutics.
A Tale of Two Esters: Unraveling the Hydrolysis Dynamics of 4-(Aminomethyl)phenyl acetate and 4-Nitrophenyl acetate
For researchers and professionals in the dynamic fields of drug development and biochemical research, a profound understanding of ester hydrolysis is paramount. This reaction is not merely a fundamental concept in organic chemistry; it is a critical process governing the activation of prodrugs, the metabolism of therapeutic agents, and the design of enzyme assays. This guide provides an in-depth comparative analysis of the hydrolysis rates of two structurally related yet electronically distinct phenyl acetate esters: 4-(Aminomethyl)phenyl acetate and 4-Nitrophenyl acetate. By examining the electronic effects of their respective substituents, we will elucidate the principles that dictate their reactivity and provide robust experimental frameworks for their study.
At the Heart of Reactivity: A Structural and Electronic Comparison
The seemingly subtle difference between a para-aminomethyl (-CH₂NH₂) group and a para-nitro (-NO₂) group imparts dramatically different electronic characteristics to the phenyl ring, which in turn governs the rate of hydrolysis.
| Feature | 4-(Aminomethyl)phenyl acetate | 4-Nitrophenyl acetate |
| Chemical Structure | ||
| Substituent at para-position | Aminomethyl (-CH₂NH₂) | Nitro (-NO₂) |
| Electronic Effect of Substituent | Electron-donating (by induction and resonance) | Strongly electron-withdrawing (by induction and resonance) |
| pKa of Phenolic Leaving Group | ~10.3 (for 4-aminophenol)[1] | 7.15 (for 4-nitrophenol)[2][3][4][5] |
The stability of the leaving group is a crucial determinant of the hydrolysis rate. A more stable leaving group, which corresponds to a lower pKa of the conjugate acid (the phenol), will depart more readily, thus accelerating the reaction. The nitro group in 4-nitrophenol is strongly electron-withdrawing, which stabilizes the resulting phenoxide anion through resonance, making 4-nitrophenol a relatively strong acid (pKa = 7.15).[2][3][4][5] Conversely, the aminomethyl group is electron-donating, which destabilizes the phenoxide anion, making 4-(aminomethyl)phenol a weaker acid (pKa of the related 4-aminophenol is ~10.3).[1]
The Mechanism of Hydrolysis: A Tale of Nucleophilic Attack
The hydrolysis of phenyl acetates, particularly under neutral or basic conditions, proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the attack of a nucleophile (hydroxide ion or water) on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group.
Caption: Workflow for the spectrophotometric analysis of 4-Nitrophenyl acetate hydrolysis.
II. HPLC-Based Assay for 4-(Aminomethyl)phenyl Acetate Hydrolysis
This method allows for the separation and quantification of the starting material and the hydrolysis product, 4-(aminomethyl)phenol, over time.
Materials:
-
4-(Aminomethyl)phenyl acetate
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
HPLC system with a suitable C18 column and UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Standards of 4-(aminomethyl)phenyl acetate and 4-(aminomethyl)phenol for calibration
Procedure:
-
Synthesize 4-(aminomethyl)phenyl acetate. A common method involves the acylation of 4-(aminomethyl)phenol with acetic anhydride.
-
Develop an HPLC method capable of resolving 4-(aminomethyl)phenyl acetate and 4-(aminomethyl)phenol.
-
Prepare a calibration curve for both the reactant and the product using the developed HPLC method.
-
Initiate the hydrolysis reaction by dissolving a known concentration of 4-(aminomethyl)phenyl acetate in the buffer solution at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of acid to lower the pH).
-
Analyze the quenched samples by HPLC to determine the concentrations of the remaining ester and the formed phenol.
-
Plot the concentration of 4-(aminomethyl)phenyl acetate versus time. The rate of hydrolysis can be determined from the slope of this plot, and the rate constant can be calculated by fitting the data to the appropriate rate law.
Caption: Workflow for the HPLC-based analysis of 4-(Aminomethyl)phenyl acetate hydrolysis.
Concluding Remarks for the Discerning Scientist
The comparative analysis of 4-(aminomethyl)phenyl acetate and 4-nitrophenyl acetate serves as a powerful illustration of the profound impact of electronic effects on chemical reactivity. For the researcher engaged in prodrug design, this understanding is critical for tuning the rate of drug release. For the enzymologist, the choice of a phenyl acetate substrate with a specific substituent can be tailored to the desired assay sensitivity and timescale. By grounding our predictions in the principles of physical organic chemistry and providing robust experimental methodologies, this guide empowers scientists to not only comprehend but also to quantitatively investigate the fascinating dynamics of ester hydrolysis.
References
- PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Nitrophenol.
- ChemSpider. (n.d.). 4-Nitrophenol. Royal Society of Chemistry.
- Scent.vn. (n.d.). 4-Nitrophenol (CAS 100-02-7): Odor profile, Properties, & IFRA compliance.
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. National Library of Medicine.
- Determination of the rate constant for the hydrolysis of ester Short Procedure. (n.d.).
- ChemBK. (n.d.). 4-(Aminomethyl)phenol.
- ChemicalBook. (n.d.). 4-Nitrophenol CAS#: 100-02-7.
- Akhtar, M. N., & Khan, M. A. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). International Journal of Research and Analytical Reviews, 6(3), 899-903.
- ResearchGate. (n.d.). Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases....
- ScienceDirect. (n.d.). Rates and equilibria of ester hydrolysis: Combination of slow and rapid reactions.
- University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
- Canadian Journal of Chemistry. (1964).
- Biochemical Journal. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila.
- IV SEMMESTER. (n.d.).
- Portland Press. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila.
- Ibraheem, M. A. (n.d.). Determination of Ester Hydrolysis constant rate by conductivity measurement. University of Diyala.
- Chemistry Stack Exchange. (2019, February 7).
- Environmental Protection Agency. (n.d.).
- Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis.
- Canadian Journal of Chemistry. (1964).
- Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130)
- ChemicalBook. (n.d.). 4-Aminophenol CAS#: 123-30-8.
- Canadian Science Publishing. (n.d.).
- Canadian Journal of Chemistry. (2021).
- IRE Journals. (n.d.).
- PubChem. (n.d.). 4-Hydroxybenzylamine. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Aminophenol.
- Journal of Biological Chemistry. (n.d.).
- TCI AMERICA. (n.d.). 4-(Aminomethyl)phenol | 696-60-6.
- Preprints.org. (2025, January 11).
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a.
- ResearchGate. (n.d.).
- Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12).
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Inventiva Pharma. (n.d.).
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
- PubMed. (2000). Synthesis of aminomethyl derivatives of 4-phenyl-1,2,4-triazolin-5-one-1-acetic acid amide.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
A Comprehensive Guide to Validating Esterase Specificity for 4-(Aminomethyl)phenyl Acetate
For Immediate Release
SOUTH SAN FRANCISCO, CA – February 14, 2026 – In the fields of biochemistry and drug development, the precise characterization of enzyme activity is paramount. Esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds, play a critical role in various physiological processes and the metabolism of numerous pharmaceuticals.[1][2][3] This guide provides a detailed comparison of methodologies for validating the specificity of esterases for the substrate 4-(aminomethyl)phenyl acetate, a compound of significant interest in targeted therapeutic strategies.
The Significance of Esterase Specificity in Research and Drug Development
Esterases (EC 3.1.1.1) are integral to cellular detoxification and the activation of prodrugs.[1][2] An ester prodrug is often designed to enhance the bioavailability of a therapeutic agent, with its efficacy contingent on cleavage by specific esterases at the target site.[3] Therefore, validating the specificity of an esterase for a given substrate, such as 4-(aminomethyl)phenyl acetate, is a crucial step in understanding its biological function and in the development of targeted drug delivery systems.[1]
The fundamental principle behind assessing esterase specificity lies in quantifying the rate at which the enzyme catalyzes the hydrolysis of an ester bond, yielding a carboxylic acid and an alcohol.[1] The choice of assay methodology depends on several factors, including the properties of the substrate and its hydrolysis products, the required sensitivity, and the available instrumentation.
Comparative Analysis of Methodologies for Validating Esterase Specificity
Several robust methods can be employed to determine the specificity of an esterase for 4-(aminomethyl)phenyl acetate. These techniques range from continuous spectrophotometric assays to more sophisticated chromatographic and mass spectrometric approaches.
Direct Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity, convenience, and amenability to high-throughput screening.[4][5][6] These assays rely on a chromogenic or fluorogenic change upon substrate hydrolysis.
While 4-(aminomethyl)phenyl acetate itself does not produce a colored product upon hydrolysis, analogous substrates like p-nitrophenyl acetate (pNPA) are commonly used to indirectly assess esterase activity.[7][8][9] The hydrolysis of pNPA releases p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at 405-410 nm.[4][5]
A variation of this method involves substrates that produce fluorescent products, such as those based on 4-methylumbelliferone, offering higher sensitivity.[6]
Experimental Workflow: Spectrophotometric Assay
Caption: Workflow for a typical spectrophotometric esterase assay.
Protocol: Spectrophotometric Assay using a Chromogenic Substrate
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.[4]
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[4][10]
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more direct and highly sensitive method for quantifying both the disappearance of the substrate and the appearance of the product.[7][11][12] This technique is particularly valuable when the substrate or its hydrolysis products do not have convenient spectrophotometric properties.
Experimental Workflow: HPLC-based Esterase Assay
Caption: Workflow for an HPLC-based esterase activity assay.
Protocol: HPLC Analysis of 4-(Aminomethyl)phenyl Acetate Hydrolysis
-
Reaction Setup:
-
Incubate the esterase with 4-(aminomethyl)phenyl acetate in a suitable buffer at a controlled temperature.
-
-
Sample Collection and Preparation:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction immediately, for instance, by adding an organic solvent like acetonitrile or by acidification.
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient or isocratic elution method to separate 4-(aminomethyl)phenyl acetate from its hydrolysis product, 4-(aminomethyl)phenol.
-
-
Data Analysis:
-
Quantify the concentrations of the substrate and product by comparing their peak areas to those of standard solutions.
-
Determine the initial reaction rate by plotting the concentration of the product formed or substrate consumed against time.
-
Competitive Inhibition Assays
To further probe the specificity of an esterase, competitive inhibition assays can be performed. In this setup, the hydrolysis of a reporter substrate (like pNPA) is measured in the presence of a competing, non-chromogenic substrate such as 4-(aminomethyl)phenyl acetate. A decrease in the rate of reporter substrate hydrolysis indicates that the test substrate is also recognized and processed by the enzyme.
Determining Kinetic Parameters for Comparative Analysis
To objectively compare the specificity of an esterase for different substrates, it is essential to determine the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[13]
-
Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate.[13]
-
Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.[13]
The catalytic efficiency of an enzyme for a particular substrate is best represented by the specificity constant, k꜀ₐₜ/Kₘ , where k꜀ₐₜ is the turnover number (Vₘₐₓ/[E]ₜ). A higher k꜀ₐₜ/Kₘ value signifies greater specificity.
Data Presentation: Comparison of Esterase Activity on Different Substrates
| Esterase | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Porcine Liver Esterase | 4-(Aminomethyl)phenyl acetate | Data | Data | Data |
| p-Nitrophenyl acetate | Data | Data | Data | |
| α-Naphthyl acetate | Data | Data | Data | |
| Human Carboxylesterase 1 | 4-(Aminomethyl)phenyl acetate | Data | Data | Data |
| p-Nitrophenyl acetate | Data | Data | Data | |
| α-Naphthyl acetate | Data | Data | Data |
Note: The table above is a template for presenting experimentally determined kinetic data.
Conclusion
The validation of esterase specificity for 4-(aminomethyl)phenyl acetate is a critical undertaking in modern biochemical and pharmaceutical research. A multi-faceted approach, combining direct spectrophotometric or HPLC-based assays with competitive inhibition studies, provides a comprehensive understanding of an enzyme's substrate preference. The determination of key kinetic parameters such as Kₘ, Vₘₐₓ, and the specificity constant k꜀ₐₜ/Kₘ allows for a quantitative and objective comparison of different esterases and substrates. This detailed characterization is indispensable for the rational design of targeted prodrugs and for elucidating the physiological roles of these vital enzymes.
References
- A Fast, Sensitive HPLC Method for the Determination of Esterase Activity on α-Tocopheryl Acetate.
- Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC.
- Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stearate - Benchchem.
- Enzymatic Assay of ESTERASE (EC 3.1.1.1) - Sigma-Aldrich.
-
Determination of rat serum esterase activities by an HPLC method using S-acetylthiocholine iodide and p-nitrophenyl acetate - PubMed. Available at: [Link]
- Application Notes and Protocol for 2-Naphthyl Acetate Esterase Activity Assay - Benchchem.
-
A rapid spectrophotometric method for the determination of esterase activity - PubMed. Available at: [Link]
- Application Notes and Protocols for the Continuous Spectrophotometric Assay of Ester-Hydrolase Enzymes Using p-Nitrophenyl Myris - Benchchem.
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]
-
The emerging role of human esterases - PubMed. Available at: [Link]
-
The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC. Available at: [Link]
-
Comparison of skin esterase activities from different species - PubMed. Available at: [Link]
-
Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol - BioResources. Available at: [Link]
-
High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development - PubMed. Available at: [Link]
-
Enzyme Kinetic Assay - Creative Biogene. Available at: [Link]
Sources
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of rat serum esterase activities by an HPLC method using S-acetylthiocholine iodide and p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Safety Operating Guide
Navigating the Safe Handling of 4-(Aminomethyl)phenyl acetate hydrochloride: A Guide for Laboratory Professionals
Understanding the Hazard Profile
Based on data from closely related compounds such as the free base, 4-(Aminomethyl)phenyl acetate, and other similar hydrochloride salts, 4-(Aminomethyl)phenyl acetate hydrochloride should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: The free base is classified as harmful if swallowed.[1]
-
Skin Corrosion/Irritation: The free base is known to cause severe skin burns.[1] Structurally similar compounds are also known to cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation: The free base can cause serious eye damage.[1] Related compounds are also known to cause serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Similar compounds may cause respiratory irritation.[2][3]
Therefore, it is imperative to employ engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (Nitrile recommended)- Tightly sealed safety goggles- Lab coat- Closed-toe shoes | To prevent inhalation of fine particles and to protect eyes and skin from contact with the powder. |
| Dissolving and Solution Handling | - Chemical-resistant gloves (Nitrile recommended)- Safety glasses with side shields or goggles- Lab coat- Closed-toe shoes | To protect against splashes of the solution which may cause skin and eye irritation. |
| Reaction Setup and Quenching | - Chemical-resistant gloves (Nitrile recommended)- Safety goggles- Lab coat- Face shield (if there is a significant splash risk)- Closed-toe shoes | To provide an additional layer of protection for the face and eyes during procedures with a higher risk of splashing. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile recommended)- Safety goggles- Lab coat- Closed-toe shoes | To ensure protection during the handling and transport of chemical waste. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling Procedures
-
Engineering Controls: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a balance with a draft shield within the fume hood. Handle the powder carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. For a small spill of solid, carefully sweep it up with a dustpan and brush, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Disposal Plan: Responsible Waste Management
All waste materials, including the chemical itself, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting the critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. Compound Summary for (4-(Aminomethyl)phenyl)methanol hydrochloride. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
